molecular formula C11H12O3 B160265 Allyl phenoxyacetate CAS No. 7493-74-5

Allyl phenoxyacetate

カタログ番号: B160265
CAS番号: 7493-74-5
分子量: 192.21 g/mol
InChIキー: VUFZVGQUAVDKMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Allyl phenoxyacetate: is an organic compound with the molecular formula C11H12O3 . It is a colorless to yellowish liquid with a sweet, fruity odor reminiscent of pineapple and honey. This compound is primarily used in the flavor and fragrance industry due to its pleasant aroma and stability .

準備方法

Synthetic Routes and Reaction Conditions: Allyl phenoxyacetate can be synthesized through the direct esterification of allyl alcohol with phenoxyacetic acid under azeotropic conditions. This reaction typically occurs in a benzene solution .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of alkali salts of phenoxyacetic acid and allyl halogenide .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

科学的研究の応用

Chemistry: Allyl phenoxyacetate is used as a starting material in the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Research has explored the potential biological activities of this compound, including its effects on human dermal cells. Studies have investigated its dermal irritation potential and its use in developing safer personal care products .

Industry: In the flavor and fragrance industry, this compound is used to impart a sweet, fruity aroma to various products, including perfumes, candies, and beverages .

作用機序

The mechanism of action of allyl phenoxyacetate involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma .

類似化合物との比較

  • Allyl cyclohexanepropionate
  • Allyl butyrate
  • Propyl acetate

Comparison: Allyl phenoxyacetate is unique due to its specific combination of the allyl and phenoxyacetate groups, which contribute to its distinctive aroma profile. Compared to similar compounds like allyl cyclohexanepropionate and allyl butyrate, this compound offers a more complex and long-lasting fruity scent .

特性

IUPAC Name

prop-2-enyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFZVGQUAVDKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064722
Record name Allyl phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid with honey/pineapple odour
Record name Allyl phenoxyacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 to 102.00 °C. @ 1.00 mm Hg
Record name Allyl phenoxyacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

585 mg/L @ 20 °C (exp)
Record name Allyl phenoxyacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.000-1.110
Record name Allyl phenoxyacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7493-74-5
Record name Allyl phenoxyacetate
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Record name Allyl phenoxyacetate
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Record name Allyl phenoxyacetate
Source DTP/NCI
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Record name Acetic acid, 2-phenoxy-, 2-propen-1-yl ester
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Record name Allyl phenoxyacetate
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Record name Allyl phenoxyacetate
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Record name ALLYL PHENOXYACETATE
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Record name Allyl phenoxyacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Allyl Phenoxyacetate primarily used for?

A1: this compound is primarily recognized as a fragrance ingredient. [] While some research explores its presence in natural extracts and potential antioxidant properties, [] its primary application lies in the fragrance industry.

Q2: How is this compound synthesized?

A2: Several methods exist for synthesizing this compound:

  • Williamson Reaction followed by Esterification: Phenol reacts with chloroacetic acid (Williamson reaction) to yield Phenoxyacetic acid. Subsequent esterification of Phenoxyacetic acid with Allyl alcohol, often catalyzed by phosphotungstic acid supported on activated carbon or a strong acid cation exchange resin, produces this compound. [, , ]
  • Direct Esterification: Phenoxyacetic acid can be directly esterified with Allyl alcohol using a strong acid cation exchange resin as a catalyst. []

Q3: What interesting chemical reactions involving this compound have been observed?

A4: Studies using methane chemical ionization mass spectrometry revealed that this compound undergoes significant skeletal rearrangement after protonation. [] This rearrangement, not observed in simpler electron-impact spectra, involves an intramolecular substitution of the phenyl ring by the allyl group, followed by the loss of water and carbon monoxide. []

Q4: Beyond its use as a fragrance, are there other potential applications for this compound?

A5: While this compound is primarily recognized as a fragrance ingredient, research suggests its presence as a constituent in the essential oil of Oenanthe javanica (BL.) DC. [] This essential oil, rich in this compound (80.17%), is suggested as a potential flavoring agent in the food industry and as an ingredient in cosmetics. [] Additionally, research identified this compound as a major volatile compound in the ethanolic extract of nutmeg seeds. [] This extract exhibited notable antioxidant activity in vitro and in both bulk oil and oil-in-water emulsion systems, suggesting potential applications as a natural antioxidant in food products. []

Q5: What are the key analytical techniques used to study this compound?

A5: Several analytical techniques are employed in the study of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, such as essential oils and plant extracts. [, ]
  • Chemical Ionization Mass Spectrometry: Provides insight into the fragmentation patterns and rearrangement reactions of this compound upon protonation. []
  • Spectroscopic Techniques: Techniques like NMR and IR spectroscopy are crucial for structural characterization and identification. []

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